molecular formula C7H9F3N2O4 B1148436 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate CAS No. 131052-72-7

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate

Cat. No.: B1148436
CAS No.: 131052-72-7
M. Wt: 242.154
InChI Key: IOLMYDDAHXTLLS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate typically involves multiple steps. One common method is the reaction of 3-Amino-2,6-piperidinedione with 2,2,2-Trifluoroacetic acid. The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include enzymatic reactions where the compound binds to the active site of the enzyme, altering its activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dioxo-3-piperidinaminium trifluoroacetate
  • 3-Amino-6-hydroxy-4,5-dihydro-2 (3H)-pyridinone trifluoroacetate

Uniqueness

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate is unique due to its specific trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.C2HF3O2/c6-3-1-2-4(8)7-5(3)9;3-2(4,5)1(6)7/h3H,1-2,6H2,(H,7,8,9);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLMYDDAHXTLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10703398
Record name Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131052-72-7
Record name Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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